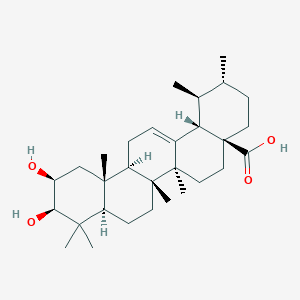

2beta-Hydroxyursolic acid

Description

Overview of Pentacyclic Triterpenoids in Natural Product Chemistry

Pentacyclic triterpenoids are a class of naturally occurring chemical compounds that are widely distributed in the plant kingdom and fungi. rsc.org They are synthesized through the isoprenoid pathway and are characterized by a core structure composed of five rings. researchgate.net These compounds are of significant interest in natural product chemistry due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. rsc.orgresearchgate.net

The basic structure of pentacyclic triterpenoids is derived from the cyclization of squalene, a 30-carbon precursor. researchgate.net Depending on the specific cyclization and subsequent enzymatic modifications, different skeletal types of pentacyclic triterpenoids are formed, such as oleanane, ursane (B1242777), lupane, and friedelane. nih.gov These structural variations give rise to a vast array of compounds with a wide spectrum of biological functions. rsc.org The study of these compounds involves their isolation from natural sources, structural elucidation, and investigation of their biological and pharmacological properties. sinica.edu.tw

Research Significance of Ursane-Type Triterpenoids

Among the various classes of pentacyclic triterpenoids, ursane-type triterpenoids have garnered considerable attention from the scientific community. researchgate.net This class is characterized by a five-ring carbon skeleton with a methyl group at the C-19 position in an alpha configuration. rsc.org Ursolic acid is a well-known and extensively studied member of this group. science.gov

The research significance of ursane-type triterpenoids stems from their broad range of pharmacological activities. researchgate.net Studies have demonstrated their potential as anti-inflammatory, anti-cancer, hepatoprotective, and anti-diabetic agents. sinica.edu.twfrontiersin.org For instance, ursolic acid has been shown to inhibit the proliferation of various cancer cell lines and has been investigated for its potential in cancer therapy. science.gov The diverse biological effects of ursane-type triterpenoids have made them a focal point in the search for new therapeutic agents from natural sources. researchgate.net

Contextualizing 2beta-Hydroxyursolic Acid within Triterpenoid (B12794562) Research

This compound is a derivative of ursolic acid, belonging to the ursane-type pentacyclic triterpenoids. researchgate.net Its chemical structure is distinguished from ursolic acid by the presence of a hydroxyl group at the 2-beta position of the A-ring. foodb.ca This structural modification, while seemingly minor, can significantly influence the biological activity of the molecule.

The interest in this compound within the broader context of triterpenoid research lies in understanding how this specific hydroxylation impacts its pharmacological profile compared to its parent compound, ursolic acid, and other related triterpenoids. innovationinfo.org Researchers are actively exploring its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-ulcer effects. usda.govsemanticscholar.org The isolation of this compound from various plant sources, such as Actinidia chinensis and Psidium guajava, provides a basis for further investigation into its chemical properties and therapeutic potential. innovationinfo.orgafricanjournalofbiomedicalresearch.com

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 |

InChI Key |

HFGSQOYIOKBQOW-XOYVNYDSSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies of 2beta Hydroxyursolic Acid

Extraction and Isolation Techniques from Biological Sources

The initial step in studying 2beta-Hydroxyursolic acid involves its extraction and isolation from various plant materials. This process is critical for obtaining a pure compound for subsequent analysis and bioactivity screening.

Chromatographic Separation Strategies

Chromatography is a cornerstone technique for the separation of this compound from complex plant extracts. nih.gov Various chromatographic methods are employed, often in a sequential manner, to achieve high purity.

A common approach involves initial solvent extraction of the plant material, frequently using methanol (B129727) or ethanol (B145695). researchgate.netnih.gov This crude extract, containing a mixture of compounds, is then subjected to further separation. Column chromatography is a widely used method for the initial fractionation of the extract. scholarsresearchlibrary.com In this technique, the extract is passed through a stationary phase, such as silica (B1680970) gel, and different compounds are eluted at different rates using a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) system. scholarsresearchlibrary.com

For more refined separation and purification, High-Performance Liquid Chromatography (HPLC) is often utilized. researchgate.netgoogle.com Reversed-phase HPLC, with a C18 column, is a common choice for separating triterpenoids like this compound. researchgate.net The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. lcms.cz

Table 1: Chromatographic Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial fractionation of crude extract |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water Gradient | High-resolution separation and purification |

Purity Assessment Methodologies

Assessing the purity of the isolated this compound is a crucial step to ensure that subsequent structural and biological studies are conducted on a well-defined compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of column chromatography and for preliminary purity checks. nih.gov The isolated compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The presence of a single spot indicates a potentially pure compound.

For a more definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netgoogle.com By analyzing the isolated compound using a validated HPLC method, the presence of any impurities can be detected and quantified. The chromatogram of a pure compound should ideally show a single, sharp peak. researchgate.net The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Advanced Spectroscopic and Structural Elucidation Approaches

Once a pure sample of this compound is obtained, advanced spectroscopic techniques are employed to confirm its chemical structure and determine its precise three-dimensional arrangement (stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. scholarsresearchlibrary.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complex structure.

¹H NMR (proton NMR) provides information about the different types of protons present in the molecule and their chemical environment. ¹³C NMR (carbon NMR) provides information about the carbon skeleton of the molecule. researchgate.net

For the unambiguous assignment of all proton and carbon signals and to determine the stereochemistry, various 2D NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. researchgate.net The stereochemical configuration of the hydroxyl groups, for instance, can be confirmed using NOESY experiments. researchgate.net

The chemical shifts and coupling constants observed in the NMR spectra are compared with data from known related compounds and computational models to confirm the structure and assign the stereochemistry of this compound. nih.gov

Mass Spectrometry (MS) Applications in Structure Determination

Mass Spectrometry (MS) is another powerful analytical technique used to determine the molecular weight and elemental composition of this compound. scholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecule, which allows for the determination of its elemental formula. researchgate.net This is a critical piece of information for confirming the identity of the compound.

Different ionization techniques can be used in conjunction with mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing triterpenoids. researchgate.netAtmospheric Pressure Chemical Ionization (APCI) has also been shown to be useful in distinguishing between stereoisomers of related triterpenic acids. science.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way the molecule breaks apart upon ionization can give clues about the connectivity of the atoms. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained |

| ¹H NMR | Chemical shift and coupling constants of protons |

| ¹³C NMR | Chemical shifts of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial relationships of atoms, stereochemistry |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula |

Biosynthesis and Biotransformation Pathways of 2beta Hydroxyursolic Acid

Enzymatic Biotransformation Studies of Ursane (B1242777) Derivatives

Biotransformation using microorganisms provides a powerful tool for structural modification of complex molecules like ursane triterpenoids under mild and environmentally friendly conditions. mdpi.com These microbial systems contain diverse enzyme repertoires, particularly cytochrome P450 monooxygenases (CYPs), capable of catalyzing highly regio- and stereoselective hydroxylations at positions that are challenging to modify through conventional chemical synthesis. rsc.orgbeilstein-journals.org

Research into the microbial transformation of ursolic acid and its derivatives has yielded various hydroxylated products. For instance, a study utilizing the fungus Alternaria longipes AS 3.2875 to transform ursolic acid produced six different compounds. nih.gov Among the products was 2α, 3β-dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester, demonstrating the microorganism's ability to introduce a hydroxyl group at the C-2α position, the key feature of 2beta-Hydroxyursolic acid. nih.gov

Another significant study investigated the biotransformation capabilities of the bacterium Streptomyces griseus ATCC 13273 with a range of ursane-type substrates. rsc.org This bacterium was shown to be effective at oxygenating unactivated C-H bonds. rsc.org When corosolic acid (this compound) was used as the substrate, S. griseus converted it into two more polar metabolites, highlighting the ability of microbial enzymes to further modify the this compound structure. rsc.org The study analyzed the influence of existing hydroxyl groups on the ursane skeleton on the subsequent enzymatic reactions, providing insights into the substrate specificity of the microbial enzymes. rsc.orgrsc.org

These studies underscore the potential of using whole-cell microbial cultures as biocatalysts to generate novel derivatives of ursane triterpenoids. The enzymatic machinery within these microorganisms can perform specific hydroxylations, glycosylations, and other modifications, expanding the chemical diversity of this class of compounds. mdpi.comtandfonline.com

Table 1: Examples of Microbial Biotransformation of Ursane Derivatives

| Microorganism | Substrate | Key Product(s) Related to C-2 Hydroxylation | Reference |

|---|---|---|---|

| Alternaria longipes AS 3.2875 | Ursolic acid | 2α, 3β-dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester | nih.gov |

| Streptomyces griseus ATCC 13273 | Corosolic acid (this compound) | 3a (2α,3β,30-trihydroxy-urs-12-en-28-oic acid) and 3b (2α,3β,29-trihydroxy-urs-12-en-28-oic acid) | rsc.orgrsc.org |

Metabolic Engineering Approaches for Triterpenoid (B12794562) Production

Metabolic engineering, particularly in microbial hosts like Saccharomyces cerevisiae (yeast), has emerged as a promising alternative to plant extraction for the production of valuable triterpenoids. biorxiv.orgfrontiersin.org Yeast provides a robust chassis for heterologous expression of plant biosynthetic pathways due to its genetic tractability and compatibility with membrane-bound enzymes like cytochrome P450s. biorxiv.orgnih.gov The general strategy involves introducing genes from the plant of interest that encode the enzymes required to convert a native yeast metabolite into the desired triterpenoid. researchgate.net

The biosynthesis of triterpenoids in engineered yeast begins with the endogenous mevalonate (B85504) (MVA) pathway, which produces the precursor 2,3-oxidosqualene (B107256). frontiersin.org The first key heterologous step is the introduction of a plant oxidosqualene cyclase (OSC), such as α-amyrin synthase, to convert 2,3-oxidosqualene into the specific triterpene backbone, in this case, α-amyrin for the ursane series. frontiersin.org Subsequent tailoring reactions, primarily oxidations, are carried out by co-expressed plant cytochrome P450 enzymes and their essential redox partner, cytochrome P450 reductase (CPR). frontiersin.orgfrontiersin.org

The production of this compound (corosolic acid) in an engineered host requires the functional expression of at least two types of P450 enzymes: one to oxidize the C-28 methyl group of α-amyrin to a carboxylic acid (producing ursolic acid), and a second to hydroxylate the C-2α position. frontiersin.org Research has successfully identified P450s from the CYP716 family that perform these functions. For example, CYP716A12 from Medicago truncatula can catalyze the three-step oxidation of α-amyrin at the C-28 position to yield ursolic acid. frontiersin.org Crucially, specific C-2α hydroxylases have also been characterized. Members of the CYP716C subfamily, such as CaCYP716C11 from Centella asiatica and OeCYP716C67 from Olea europaea, have been shown to catalyze the C-2α hydroxylation of ursolic acid to form corosolic acid. nih.gov

By assembling these enzymes in a yeast strain, a synthetic biology platform can be established for the de novo production of this compound from simple sugars like glucose. researchgate.net Further engineering efforts, such as optimizing precursor supply, enhancing CPR activity, and regulating competing metabolic pathways, can significantly improve the final product yield. biorxiv.orgfrontiersin.org

Table 2: Key Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|

| CYP716A12 | Medicago truncatula | C-28 oxidation of α-amyrin to form ursolic acid | frontiersin.org |

| CaCYP716C11 | Centella asiatica | C-2α hydroxylation of ursolic acid to form corosolic acid (this compound) | nih.govfrontiersin.org |

| OeCYP716C67 | Olea europaea | C-2α hydroxylation of ursolic acid to form corosolic acid (this compound) | nih.gov |

Precursor Incorporation and Pathway Elucidation Research

Elucidating the biosynthetic pathway of complex natural products like this compound relies on a combination of techniques, including precursor incorporation studies, transcriptomic analysis, and functional gene characterization. researchgate.net Precursor feeding experiments, often using isotopically labeled compounds (e.g., with ¹³C or ¹⁴C), have been fundamental in establishing the general framework of triterpenoid biosynthesis.

These studies have confirmed that triterpenoids originate from acetyl-CoA via the mevalonic acid (MVA) pathway. nih.gov The pathway proceeds through the formation of 2,3-oxidosqualene, which is the universal precursor for most cyclic triterpenoids. The cyclization of 2,3-oxidosqualene marks a critical branch point. In the case of the ursane family, the enzyme α-amyrin synthase catalyzes the cyclization to form the pentacyclic scaffold α-amyrin.

Following the formation of the α-amyrin backbone, a series of oxidative modifications, known as tailoring reactions, occur to generate the vast diversity of triterpenoids. These reactions are primarily catalyzed by cytochrome P450 monooxygenases. beilstein-journals.org To identify the specific genes responsible for these steps in the formation of this compound, researchers often use transcriptomic approaches. By comparing the gene expression profiles of different plant tissues (e.g., leaves vs. roots) that accumulate different amounts of the compound, candidate P450 genes can be identified. researchgate.net

These candidate genes are then functionally characterized, typically by heterologous expression in hosts like yeast. frontiersin.orgresearchgate.net For example, a candidate P450 gene is co-expressed in a yeast strain that has been engineered to produce the precursor, ursolic acid. If the yeast then produces this compound, it confirms the function of that P450 as a C-2α hydroxylase. It is through this combination of precursor studies and functional genomics that the specific enzymes, such as those from the CYP716 family, were identified as the catalysts for the final steps in the biosynthesis of this compound. nih.govfrontiersin.org

Chemical Synthesis and Structure Activity Relationship Sar Studies of 2beta Hydroxyursolic Acid and Its Analogues

Total Synthesis and Semisynthesis Strategies

The synthesis of 2β-hydroxyursolic acid and its analogues is primarily achieved through semisynthesis, starting from readily available natural triterpenoids like ursolic acid. Total synthesis, while a formidable challenge due to the complex stereochemistry of the molecule, provides a theoretical pathway to the compound and its derivatives. organicchemistrydata.organu.edu.auarkat-usa.org

Derivatization at Specific Positions (e.g., C-2, C-3, C-28, C-17)

Chemical modifications of the 2β-hydroxyursolic acid scaffold are concentrated on several key positions to explore the impact on bioactivity. These include the hydroxyl group at C-2, the hydroxyl group at C-3, the carboxylic acid at C-28, and the C-17 position. google.comnih.govresearchgate.net

C-2 and C-3 Positions: The stereochemistry and nature of substituents at the C-2 and C-3 positions in the A-ring are critical for biological activity. Semisynthetic strategies often involve the oxidation of the 3β-hydroxyl group of ursolic acid to a ketone, followed by stereoselective reduction or other modifications to introduce different functional groups. The introduction of a hydroxyl group at the 2α-position, for instance, has been a key focus. google.comresearchgate.net

C-28 Carboxylic Acid: The carboxylic acid group at C-28 is a frequent target for modification. Esterification and amidation are common strategies to enhance lipophilicity and potentially alter the compound's interaction with biological targets. nih.govresearchgate.net For example, the synthesis of various ester and amide derivatives has been explored to improve anticancer and other pharmacological properties. researchgate.net

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The design and synthesis of novel analogues of 2β-hydroxyursolic acid are guided by the goal of enhancing specific biological activities, such as anticancer or anti-inflammatory effects. This often involves the introduction of various pharmacophores to the triterpenoid (B12794562) backbone. For instance, the incorporation of nitrogen-containing heterocycles or other functional groups aims to create hybrid molecules with improved properties. researchgate.net The synthesis of derivatives with modifications at multiple positions simultaneously is a common approach to explore a wider chemical space and identify compounds with superior potency and selectivity. google.com

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are crucial for understanding how the chemical structure of 2β-hydroxyursolic acid and its analogues correlates with their biological activity. These investigations provide valuable insights for the rational design of more potent and selective therapeutic agents. google.comresearchgate.net

Influence of Hydroxyl Group Stereochemistry on Biological Activity

The stereochemistry of hydroxyl groups, particularly in the A-ring, has a profound impact on the biological activity of ursane-type triterpenoids. google.com For instance, the orientation of the hydroxyl group at the C-3 position (axial vs. equatorial) can significantly affect the molecule's interaction with its biological targets. science.govscience.gov Studies have shown that the presence and stereochemistry of the hydroxyl group at C-2, in conjunction with the C-3 hydroxyl group, are critical determinants of the cytotoxic and other biological effects of these compounds. researchgate.net The difference in activity between the α- and β-epimers of hydroxylated ursolic acid derivatives highlights the importance of precise stereochemical control in the synthesis of these analogues. science.govscience.gov

Impact of Side Chain and Ring Modifications on Bioactivity

Modifications to the side chains and the pentacyclic ring system of 2β-hydroxyursolic acid significantly influence its bioactivity.

Side Chain Modifications: Alterations to the C-28 carboxylic acid, such as the formation of esters or amides, can modulate the compound's lipophilicity and its ability to interact with cellular membranes and protein targets. nih.govnih.gov The introduction of bulky or charged groups can either enhance or diminish activity depending on the specific biological endpoint being investigated. nih.gov

Ring Modifications: Changes to the A-ring, such as the introduction of additional functional groups or unsaturation, have been shown to be critical for activity. google.com For example, the presence of an enone functionality in the A-ring can enhance anti-inflammatory activity. google.com Similarly, modifications in other rings of the triterpenoid scaffold can lead to derivatives with altered pharmacological profiles.

The following table summarizes the effects of some key structural modifications on the bioactivity of ursolic acid derivatives:

| Modification Site | Type of Modification | Effect on Bioactivity |

| C-3 | Introduction of an axial hydroxyl group | Can influence the rate of elimination of water in mass spectrometry, indicating a change in chemical properties that may affect bioactivity. science.gov |

| C-28 | Esterification | Can enhance anti-oomycete and anti-fungal activities. nih.gov |

| C-28 | Formation of amides with piperazine | Can lead to compounds with moderate cytotoxic activity against various cancer cell lines. researchgate.net |

| A-Ring | Introduction of an enone functionality | Can lead to highly active inhibitors of nitric oxide production. google.com |

Computational Approaches in SAR Prediction

Computational methods are increasingly being employed to predict the structure-activity relationships of 2β-hydroxyursolic acid analogues. science.govscience.gov Molecular docking simulations can help to visualize and understand the interactions between the triterpenoid derivatives and their protein targets. science.gov These computational models can predict the binding affinity and orientation of the ligands in the active site of a target protein, providing valuable insights for the design of new analogues with improved potency. science.gov By correlating the predicted binding energies with experimentally determined biological activities, these computational approaches can accelerate the discovery and optimization of lead compounds. science.gov

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of 2beta Hydroxyursolic Acid

Anticancer Mechanisms in Cellular and Animal Models

The anticancer activity of hydroxyursolic acid derivatives is attributed to a range of molecular mechanisms that disrupt the processes essential for tumor cell survival and growth. Research has highlighted the ability of these compounds to interfere with cellular proliferation, trigger programmed cell death pathways like apoptosis, and halt the cell division cycle.

A fundamental aspect of the anticancer activity of hydroxyursolic acid compounds is their ability to inhibit the proliferation of cancer cells. Laboratory studies have demonstrated this effect across different cancer cell lines.

Corosolic acid, an isomer of 2beta-Hydroxyursolic acid, has shown significant antiproliferative activity against human breast cancer cells. In studies involving the MCF-7 cell line, Corosolic acid effectively inhibited cell proliferation. nih.gov Further research confirmed its cytotoxic effects against both MDA-MB-231 and MCF-7 breast cancer cell lines, indicating a reduction in cell viability upon treatment. nih.gov Triterpenoid (B12794562) acids isolated from Melissa officinalis, including 2alpha-hydroxy-ursolic acid, have been noted for their ability to inhibit proliferation and induce apoptosis in cancer cells. nih.gov

Table 1: Effects of Corosolic Acid (2-alpha-hydroxyursolic acid) on Cancer Cell Proliferation

| Cell Line | Compound | Observed Effect |

|---|---|---|

| MCF-7 | Corosolic Acid | Significant inhibition of cell proliferation. nih.gov |

| MDA-MB-231 | Corosolic Acid | Significant inhibition of cell proliferation. nih.gov |

| MCF-7 | Corosolic Acid | Significant inhibition of cell proliferation. nih.gov |

Inducing programmed cell death, or apoptosis, is a key mechanism for effective anticancer agents. Corosolic acid has been shown to trigger this process in specific types of cancer cells. In studies on the triple-negative breast cancer cell line MDA-MB-231, Corosolic acid was found to be a potent inducer of apoptosis. nih.gov However, this effect was not observed in MCF-7 cells, suggesting that the pro-apoptotic action of Corosolic acid may be cell-type specific. nih.gov This induction of apoptosis in MDA-MB-231 cells is mediated by the stimulation of both intrinsic and extrinsic apoptotic pathways. nih.gov

The process of apoptosis is executed by a family of enzymes called caspases. The activation of this caspase cascade is a hallmark of apoptotic cell death. Research has shown that Corosolic acid treatment in MDA-MB-231 cells leads to the activation of key caspases, including caspase-8, caspase-9, and the executioner caspase-3. nih.gov

Similarly, a related E-seco-ursane-type triterpenoid isolated from Salvia urmiensis demonstrated the ability to activate procaspase-3, procaspase-8, and procaspase-9 in HeLa cells. researchgate.net This activation was accompanied by the degradation, or cleavage, of Poly(ADP-ribose) Polymerase (PARP), a protein that is cleaved by activated caspase-3 during apoptosis. researchgate.netnih.gov The cleavage of PARP is a critical step that facilitates the dismantling of the cell. nih.gov

Table 2: Induction of Apoptotic Markers by Hydroxyursolic Acid Derivatives

| Cell Line | Compound | Apoptotic Marker | Result |

|---|---|---|---|

| MDA-MB-231 | Corosolic Acid | Caspase-8 Activation | Increased |

| MDA-MB-231 | Corosolic Acid | Caspase-9 Activation | Increased |

| MDA-MB-231 | Corosolic Acid | Caspase-3 Activation | Increased |

| HeLa | E-seco-ursane triterpenoid | Procaspase-8 Activation | Increased |

| HeLa | E-seco-ursane triterpenoid | Procaspase-9 Activation | Increased |

| HeLa | E-seco-ursane triterpenoid | Procaspase-3 Activation | Increased |

| HeLa | E-seco-ursane triterpenoid | PARP Cleavage | Increased |

Specific preclinical data on the direct effects of this compound on the modulation of mitochondrial membrane potential is not extensively detailed in the current body of scientific literature.

While autophagy is a known target for many natural anticancer compounds, specific research detailing the modulation of autophagic flux by this compound in cancer models is limited.

The ability of a compound to halt the cell cycle is another important anticancer mechanism. However, specific studies focusing on the induction of cell cycle arrest by this compound have not been widely reported.

Based on a comprehensive review of available scientific literature, there is insufficient specific preclinical data for the chemical compound This compound to generate a thorough and scientifically accurate article covering the detailed outline provided.

The majority of published research focuses on the parent compound, ursolic acid , or its isomer, 2alpha-hydroxyursolic acid . Consequently, detailed findings regarding the specific effects of this compound on cancer cell migration, invasion, and the modulation of the key signaling pathways listed below are not available in the current body of scientific research.

Inhibition of Cancer Cell Migration and Invasion

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and p38 MAPK Pathway Modulation

Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway Regulation

Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) Axis Suppression

Endoplasmic Reticulum Stress (ERS) Induction

Adhering to the strict instruction to focus solely on this compound, it is not possible to provide the requested detailed research findings and data tables for each specified section and subsection without resorting to extrapolation from related but distinct compounds, which would be scientifically inappropriate. Further research specifically investigating the preclinical pharmacological activities of this compound is required to address these areas.

Modulation of Key Signaling Pathways in Oncogenesis

Other Relevant Oncogenic Signaling Interventions

Beyond the commonly studied pathways, the parent compound ursolic acid and its derivatives have been shown to intervene in other significant oncogenic signaling cascades. One such target is the Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that plays a critical role in tumor cell survival, growth, and adaptation to low-oxygen environments, which are common in solid tumors. umsu.ac.ir Research has demonstrated that ursolic acid can decrease the expression of the HIF-1α gene, suggesting a potential mechanism for its anti-cancer effects by disrupting the adaptive responses of cancer cells to hypoxia. umsu.ac.ir

Furthermore, ursolic acid has been found to suppress the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial for regulating cell survival, proliferation, and inflammation. In neutrophil-like differentiated HL-60 cells, ursolic acid was shown to reduce the phosphorylation of NF-κB, a key downstream effector of this cascade. By inhibiting the PI3K/Akt signaling upstream, ursolic acid effectively blocks the activation of NF-κB, which in turn can suppress the expression of various inflammatory and survival-related genes that contribute to oncogenesis.

Synergistic Effects with Established Preclinical Agents

A significant area of preclinical cancer research is the investigation of combination therapies to enhance efficacy and overcome resistance. Ursolic acid has demonstrated synergistic anti-cancer effects when combined with several established agents in various cancer cell lines. This suggests that it may serve as a chemosensitizing agent, enhancing the therapeutic potential of conventional drugs.

For instance, studies have shown a synergistic effect when ursolic acid is combined with the chemotherapy drug paclitaxel in gastric cancer cells. nih.gov This combination leads to a greater reduction in cell proliferation and a more significant induction of apoptosis than either agent alone. nih.gov The mechanism appears to be mediated, at least in part, by the downregulation of cyclooxygenase-2 (COX-2). nih.gov Similarly, synergistic effects have been noted with alpelisib , a PI3K inhibitor, in breast cancer cells, where the combination leads to a significant decrease in HIF-1α gene expression. umsu.ac.ir

| Preclinical Agent | Cancer Model | Observed Synergistic Effect | Potential Mechanism |

|---|---|---|---|

| Paclitaxel | Human Gastric Carcinoma | Enhanced inhibition of cell proliferation and induction of apoptosis | Downregulation of COX-2 expression |

| Alpelisib | 4T1 Breast Cancer Cells | Increased anti-proliferative effect | Reduction in HIF1α gene expression |

| Doxorubicin | Lung Cancer (Xenograft model) | Reduced tumor size compared to single-agent treatment | Chemosensitization |

| Etoposide | Lung Cancer (Xenograft model) | Significant decrease in tumor volume | Chemosensitization |

Anti-inflammatory Mechanisms in Cellular and Animal Models

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines, Enzymes)

Ursolic acid exhibits potent anti-inflammatory properties by modulating a wide array of inflammatory mediators. In both cellular and animal models of inflammation, it has been shown to significantly reduce the levels of key pro-inflammatory cytokines. nih.govresearchgate.net

Systematic reviews of animal and in vitro studies have consistently found that ursolic acid treatment leads to a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.net In cellular models, it also reduces the level of Interleukin-8 (IL-8). nih.gov These cytokines are pivotal in initiating and amplifying the inflammatory response.

Beyond cytokines, ursolic acid also suppresses the activity of enzymes that produce inflammatory mediators. It is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) , enzymes central to the metabolic pathways that generate prostaglandins (B1171923) and leukotrienes, respectively. It also demonstrates inhibitory effects on other enzymes like hyaluronidase, which is involved in tissue degradation during inflammation. mdpi.com

| Mediator Type | Specific Mediator | Effect | Model |

|---|---|---|---|

| Cytokines | TNF-α | Reduced Levels | Animal & In Vitro |

| IL-1β | Reduced Levels | Animal & In Vitro | |

| IL-6 | Reduced Levels | Animal & In Vitro | |

| IL-8 | Reduced Levels | In Vitro | |

| Enzymes | Cyclooxygenase (COX) | Inhibited Activity/Expression | In Vitro |

| Lipoxygenase (LOX) | Inhibited Activity | In Vitro | |

| Hyaluronidase | Inhibited Activity | In Vitro |

Suppression of Transcription Factors (e.g., NF-κB, Activator Protein 1 (AP-1), Nuclear Factor of Activated T-cells (NF-AT))

The expression of many inflammatory mediators is controlled by key transcription factors. A primary mechanism for the anti-inflammatory action of ursolic acid and its derivatives is the suppression of these factors. The most prominent target is Nuclear Factor-kappa B (NF-κB) . Studies on 2-alpha-hydroxyursolic acid, an isomer of the target compound, show it effectively suppresses TNF-α-induced NF-κB activation in human breast cancer cells. nih.govresearchgate.net This is achieved, in part, by inhibiting proteasome activity, which prevents the degradation of the NF-κB inhibitor, IκBα. nih.gov

In addition to NF-κB, ursolic acid has been reported to suppress the activation of Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NF-AT) in lymphocytes. By inhibiting these transcription factors, ursolic acid can block the transcription of a wide range of genes encoding pro-inflammatory cytokines, chemokines, and cell adhesion molecules, thereby shutting down the inflammatory response at a fundamental level.

Regulation of Inflammatory Signaling Cascades (e.g., Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), Wnt/β-catenin)

Preclinical evidence indicates that ursolic acid can modulate upstream signaling cascades that are often dysregulated in inflammatory and oncogenic conditions. One such pathway is the Wnt/β-catenin signaling pathway . While primarily known for its role in development and cancer, this pathway is also implicated in inflammatory processes. Ursolic acid has been shown to attenuate the Wnt/β-catenin signaling axis, which can contribute to its anti-inflammatory and anti-cancer effects.

While direct, extensive evidence linking ursolic acid to the JAK/STAT pathway in inflammation is still developing, the pathway's known role in mediating responses to many pro-inflammatory cytokines suggests it is a plausible target. Given that ursolic acid reduces the levels of cytokines that signal through the JAK/STAT pathway (like IL-6), it is likely that it indirectly modulates the activity of this cascade.

Antioxidant Mechanisms in Cellular and Animal Models

In addition to its anti-inflammatory effects, ursolic acid is a potent antioxidant. Its mechanisms involve both direct scavenging of free radicals and, more significantly, the enhancement of the endogenous antioxidant defense systems of the cell.

Animal and in vitro studies have demonstrated that ursolic acid can significantly increase the levels of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione (GSH) . nih.govresearchgate.net At the same time, it effectively reduces the levels of Malondialdehyde (MDA) , a key biomarker of lipid peroxidation and oxidative stress. nih.govresearchgate.net By bolstering the cellular antioxidant capacity and reducing oxidative damage, ursolic acid helps to restore redox homeostasis. This antioxidant activity is intrinsically linked to its anti-inflammatory and anti-cancer properties, as oxidative stress is a key driver of both inflammation and carcinogenesis.

| Biomarker | Type | Observed Effect of Ursolic Acid | Model |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Endogenous Antioxidant Enzyme | Elevated Levels | Animal |

| Glutathione (GSH) | Endogenous Antioxidant | Elevated Levels | Animal & In Vitro |

| Malondialdehyde (MDA) | Marker of Lipid Peroxidation | Reduced Levels | Animal & In Vitro |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the preclinical pharmacological activities of This compound that strictly adheres to the requested outline. The specific research findings for this particular compound regarding its mechanisms of action in the specified areas are not sufficiently documented in publicly accessible preclinical studies.

Detailed data on the following topics for this compound could not be located:

Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis Modulation: Specific studies detailing the direct ROS scavenging capabilities or the influence of this compound on cellular redox homeostasis are not available.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway: There is no specific evidence in the retrieved literature demonstrating that this compound activates the Nrf2 signaling pathway.

Modulation of Lymphocyte Activation and Proliferation: Information regarding the impact of this compound on the function of lymphocytes is not described in the available research.

Impact on Macrophage Function: While some research exists for the related compound 23-Hydroxyursolic acid and its effects on macrophages, this data cannot be attributed to this compound. researchgate.net

Antidiabetic Mechanisms (e.g., Glucose Uptake, Insulin (B600854) Sensitivity, AMPK Pathway Modulation): The role of this compound in glucose metabolism, insulin sensitivity, or the activation of the AMPK pathway is not detailed in the current scientific literature.

While extensive research is available for the parent compound, ursolic acid, it would be scientifically inaccurate to extrapolate those findings to this compound. Chemical modifications, such as the addition of a hydroxyl group at a specific position, can significantly alter the biological activity of a molecule.

Therefore, to maintain scientific accuracy and adhere strictly to the user's request for information solely on this compound, the article cannot be generated as outlined. Further preclinical research is required to elucidate the specific pharmacological activities and molecular mechanisms of this compound.

Other Noteworthy Preclinical Pharmacological Activities and Mechanisms

Antimicrobial Activities (Antibacterial, Antivral, Antiprotozoal)

A comprehensive review of scientific literature reveals a notable absence of preclinical studies specifically investigating the antimicrobial activities of this compound. While the parent compound, ursolic acid, and its various other derivatives have been the subject of research for their potential antibacterial, antiviral, and antiprotozoal effects, data focusing exclusively on the 2beta-hydroxy variant is not available in the current body of published research. One study on compounds isolated from Vitex negundo identified a substance as "ursolic acid (2beta-hydroxyurs-12-en-28-oic acid)" and reported it to have very mild antibacterial activity against Bacillus subtilis and Escherichia coli. researchgate.net However, the standard structure of ursolic acid features a hydroxyl group at the 3-beta position, raising questions about the precise identification of the compound in this study. Consequently, there is no dedicated and clear research detailing the antibacterial, antiviral, or antiprotozoal mechanisms of action for this compound.

Anti-obesity and Lipid Metabolism Regulation

There is currently a lack of published preclinical research focused on the anti-obesity and lipid metabolism-regulating effects of this compound. Scientific investigations into the parent triterpenoid, ursolic acid, and other hydroxylated derivatives have explored their potential roles in managing obesity and modulating lipid profiles. However, specific studies dedicated to elucidating the effects of this compound on adipocytes, lipid metabolism pathways, or its potential as an anti-obesity agent have not been reported in the available scientific literature. Therefore, no data or molecular mechanisms concerning its activity in this area can be presented.

Neuroprotective Actions

Preclinical research specifically examining the neuroprotective actions of this compound is not available in the current scientific literature. While the broader class of triterpenoids, including the parent compound ursolic acid, has been investigated for potential neuroprotective properties against various neurological conditions, there are no dedicated studies on the 2beta-hydroxy derivative. Research into its effects on neuronal cells, its ability to mitigate neuroinflammation or oxidative stress, or its potential therapeutic role in neurodegenerative diseases has not been published. As a result, there is no information on its neuroprotective activities or the underlying molecular mechanisms.

Molecular Target Identification and Ligand Receptor Interaction Studies

Identification of Direct Protein Targets

Direct protein targets for 2beta-Hydroxyursolic acid have not been definitively identified through experimental methods like Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS). Research has primarily focused on its better-known isomer, corosolic acid, and the parent compound, ursolic acid. Molecular docking studies, which are computational methods to predict binding, have suggested potential interactions. For instance, 2-alpha-hydroxyursolic acid has been docked with HMG-CoA reductase, a key enzyme in cholesterol synthesis, suggesting a possible interaction. However, these computational predictions await experimental validation.

Receptor Agonism/Antagonism (e.g., Nuclear Receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt))

The activity of this compound on nuclear receptors has not been directly studied. However, research on corosolic acid and ursolic acid indicates potential interactions with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Corosolic acid has been shown to increase the expression of PPARγ in white adipose tissue. nih.govnih.gov This upregulation is associated with improved insulin (B600854) sensitivity and a reduction in hepatic steatosis. nih.govnih.gov In myocardial cells, corosolic acid appears to increase PPARγ activity, leading to antioxidant effects. mdpi.com Ursolic acid is also considered a potential PPARγ agonist. nih.govresearchgate.netnih.gov It has been demonstrated to upregulate PPARγ mRNA expression in lung tissue in a mouse model of allergic asthma. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)

Ursolic acid has been identified as an antagonist of RORγt. nih.govresearchgate.net It has been shown to inhibit the function of RORγt, which in turn suppresses the production of interleukin-17 (IL-17), a key cytokine in inflammatory responses. researchgate.netnih.gov This antagonistic activity suggests a potential role for ursolic acid and its derivatives in managing Th17 cell-mediated autoimmune diseases. nih.gov

| Compound | Receptor | Activity | Observed Effects |

|---|---|---|---|

| Corosolic acid | PPARγ | Increased expression/activity | Improved insulin sensitivity, antioxidant effects nih.govnih.govmdpi.com |

| Ursolic acid | PPARγ | Potential Agonist | Upregulation of PPARγ mRNA nih.govresearchgate.net |

| Ursolic acid | RORγt | Antagonist | Inhibition of IL-17 production nih.govresearchgate.netnih.gov |

Enzyme Inhibition/Activation Profiles (e.g., Proteasome activity)

Direct studies on the effect of this compound on enzyme activities are limited. However, research on related compounds provides some indications.

Proteasome Activity

Ursolic acid has been shown to activate the proteasome in a study using Caenorhabditis elegans as a model for amyloid β-induced proteotoxicity. nih.gov This activation of the ubiquitin-proteasome system by ursolic acid led to a reduction in amyloid β levels, suggesting a protective effect against proteotoxic stress. nih.gov

Other Enzyme Activities

Corosolic acid has been reported to inhibit the enzyme α-glucosidase, which is involved in carbohydrate digestion. nih.gov This inhibitory activity contributes to its observed hypoglycemic effects. nih.gov

Protein-Protein Interaction Modulation

There is currently no specific information available from the searched literature regarding the modulation of protein-protein interactions by this compound. The investigation of how this compound might interfere with or stabilize protein complexes remains an area for future research.

Analytical Methodologies for 2beta Hydroxyursolic Acid Quantification in Complex Biological and Botanical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of target analytes from a multitude of other compounds present in biological and botanical extracts. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, the complexity of the matrix, and the desired sensitivity and throughput of the assay.

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of triterpenoids like ursolic acid. unesp.bromicsonline.orgresearchgate.net These methods offer high resolution, sensitivity, and reproducibility for the quantification of non-volatile and thermally labile compounds.

Typically, reverse-phase (RP) HPLC is utilized, with a non-polar stationary phase (e.g., C18) and a polar mobile phase. omicsonline.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the lack of a strong chromophore in the ursolic acid structure, detection is often performed at low wavelengths, typically between 210 and 220 nm. omicsonline.orgijesrr.org

UPLC systems, which use smaller particle sizes in the stationary phase (sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | HPLC |

| Column | Waters' Symmetry C18 (4.6 x 250 mm, 5 µm) omicsonline.orgresearchgate.net | Grace smart RP C18 (4.6 mm i.d. x 25 cm, 5 µm) researchgate.net | Kromasil C18 (150 × 4.6 mm, 10 μm) nih.gov |

| Mobile Phase | Acetonitrile (B52724): Methanol (B129727) (80:20, v/v) omicsonline.orgresearchgate.net | Methanol: Water: Orthophosphoric acid (35:65:0.05, v/v/v) researchgate.net | Methanol: 0.03 M Phosphate buffer (pH 3) (90:10) nih.gov |

| Flow Rate | 0.5 mL/min omicsonline.orgresearchgate.net | Not Specified | 0.5 mL/min nih.gov |

| Detection | UV at 210 nm omicsonline.orgresearchgate.net | UV at 210 nm researchgate.net | UV at 214 nm nih.gov |

| Linearity Range | 0.01-0.1 mg/mL omicsonline.orgresearchgate.net | 25-475 µg/mL researchgate.net | 0.6-1.8 mg/mL nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ijesrr.org Triterpenic acids like ursolic acid are non-volatile due to their high molecular weight and the presence of polar functional groups (hydroxyl and carboxyl). Therefore, a crucial derivatization step is required to convert them into more volatile and thermally stable analogues prior to GC analysis. ijesrr.orgnih.gov

The most common derivatization method is silylation, which involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) are frequently used for this purpose. nih.gov The resulting TMS-ethers and TMS-esters are sufficiently volatile for GC analysis.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS in pyridine (B92270) nih.gov |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Injector | Programmed Temperature Vaporizing (PTV) nih.gov |

| Carrier Gas | Helium |

| Temperature Program | Optimized for separation of mono- to triterpenoids nih.gov |

| Detection | Mass Spectrometry (MS) |

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages for the analysis of botanical materials, including high sample throughput, low operating costs, and the ability to analyze crude extracts with minimal sample preparation. akjournals.comepa.gov

For the quantification of ursolic acid, HPTLC methods typically employ silica (B1680970) gel plates as the stationary phase and a mixture of non-polar and moderately polar solvents as the mobile phase. After development, the plate is derivatized with a suitable reagent to visualize the separated compounds. A common derivatization reagent for triterpenoids is anisaldehyde-sulfuric acid, which produces colored spots upon heating. akjournals.com Quantification is then performed by densitometric scanning of the spots at a specific wavelength. akjournals.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates akjournals.com | Silica gel plates epa.gov |

| Mobile Phase | Dichloromethane–ethyl acetate (B1210297) (18.5:1.5) akjournals.com | n-hexane-ethyl acetate (5:1, v/v) epa.gov |

| Derivatization Reagent | 8% H2SO4 in ethanol (B145695) (m/m) akjournals.com | Anisaldehyde detection reagent epa.gov |

| Detection | Densitometry (Absorbance) | Densitometry at 535 nm and image analysis at 366 nm and white light epa.gov |

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic system, provides high selectivity and sensitivity for the quantification of analytes in complex matrices. MS separates ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification and quantification of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological fluids. This technique involves the coupling of an HPLC or UPLC system to a tandem mass spectrometer, which consists of two mass analyzers in series.

For method development, the first step is to optimize the ionization of the target analyte. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for triterpenoids. mdpi.com The choice between positive and negative ion mode is determined experimentally to achieve the best signal intensity.

The most selective mode of operation for quantification is Multiple Reaction Monitoring (MRM). In MRM, the first mass analyzer is set to select the precursor ion (the molecular ion or a characteristic adduct) of the analyte, which is then fragmented in a collision cell. The second mass analyzer is set to monitor a specific product ion that is characteristic of the analyte. This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from co-eluting matrix components. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection of MS. ijesrr.org For the analysis of derivatized triterpenoids like TMS-ursolic acid, electron ionization (EI) is the most common ionization technique. EI is a hard ionization method that produces a characteristic fragmentation pattern for a given compound, which can be used for its identification by comparison with spectral libraries.

For quantification, Selected Ion Monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte, rather than scanning the entire mass range. This significantly increases the sensitivity and selectivity of the analysis by reducing chemical noise. nih.gov The development of a GC-MS method involves optimizing the derivatization reaction, the GC separation conditions, and the selection of appropriate fragment ions for SIM analysis. nih.gov

Sample Preparation Techniques for Diverse Matrices

The goal of sample preparation is to isolate 2beta-hydroxyursolic acid from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends heavily on the nature of the matrix (e.g., plant tissue, blood plasma, urine) and the analytical method used. sickkids.ca

For Botanical Matrices (e.g., leaves, fruits, stems):

Solid-Liquid Extraction: This is the most common initial step. The dried and powdered plant material is extracted with an appropriate solvent. Methanol is frequently used for extracting triterpenoids like ursolic acid. rjpharmacognosy.ir Techniques can include sonication, maceration, or Soxhlet extraction to enhance efficiency. rjpharmacognosy.ir

Liquid-Liquid Extraction (LLE): After the initial solvent extraction, LLE can be used for further purification. The crude extract is dissolved in a solvent and partitioned with an immiscible solvent to separate compounds based on their differential solubility.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. The extract is passed through a cartridge containing a solid adsorbent (e.g., C18, silica). Interfering compounds are either retained on the sorbent while the analyte passes through, or vice-versa. The analyte is then eluted with a suitable solvent.

For Biological Matrices (e.g., plasma, urine):

Protein Precipitation: For plasma or serum samples, the high concentration of proteins can interfere with analysis. A common first step is protein precipitation, where a solvent like acetonitrile or methanol is added to the sample to denature and precipitate the proteins. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further processing. nih.gov

Liquid-Liquid Extraction (LLE): This is a routine method for biological fluids. Plasma or urine is mixed with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). nih.govresearchgate.net After vortexing and centrifugation, the analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase for analysis. nih.gov

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation. It is effective at removing salts, phospholipids, and other endogenous components that can cause ion suppression in mass spectrometry.

Pharmacokinetics and Biotransformation Research in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Currently, there are no specific ADME studies for 2β-Hydroxyursolic acid published in the scientific literature. While research on the parent compound, ursolic acid, indicates poor oral bioavailability and extensive metabolism, it is not scientifically sound to extrapolate these findings directly to its hydroxylated derivative, as the addition of a hydroxyl group can significantly alter a compound's physicochemical properties and its interaction with metabolic enzymes and transporters. mazums.ac.irnih.gov

To provide a comprehensive understanding of the ADME profile of 2β-Hydroxyursolic acid, dedicated studies in relevant animal models are required. Such studies would typically involve the administration of the compound via various routes (e.g., oral, intravenous) and the subsequent analysis of its concentration in plasma, tissues, and excreta over time.

Interactive Data Table: ADME Parameters of 2β-Hydroxyursolic Acid in Animal Models

No data is available in the scientific literature for the ADME parameters of 2β-Hydroxyursolic acid in animal models.

Metabolic Pathways and Metabolite Identification

Detailed in vivo studies on the metabolic pathways of 2β-Hydroxyursolic acid and the identification of its metabolites have not been reported. The biotransformation of its parent compound, ursolic acid, is known to involve hydroxylation and glucuronidation. nih.gov It is plausible that 2β-Hydroxyursolic acid could undergo further metabolism, such as conjugation with glucuronic acid or sulfate, to facilitate its excretion. However, without experimental data, this remains speculative.

Future research should focus on in vitro metabolism studies using liver microsomes or hepatocytes from different species, as well as in vivo studies in animal models, to identify the major metabolic pathways and the resulting metabolites of 2β-Hydroxyursolic acid.

Interactive Data Table: Identified Metabolites of 2β-Hydroxyursolic Acid in Preclinical Models

No data is available in the scientific literature regarding the identified metabolites of 2β-Hydroxyursolic acid in preclinical models.

Bioavailability Investigations in Preclinical Settings

There are currently no published studies that have investigated the bioavailability of 2β-Hydroxyursolic acid in preclinical settings. The bioavailability of a compound is a critical pharmacokinetic parameter that determines the fraction of an administered dose that reaches the systemic circulation. Given that the parent compound, ursolic acid, exhibits low oral bioavailability, it is imperative to conduct specific bioavailability studies for 2β-Hydroxyursolic acid to assess its potential for oral administration. mazums.ac.ir

Such investigations would typically involve comparing the plasma concentration-time profiles of 2β-Hydroxyursolic acid following oral and intravenous administration in animal models.

Interactive Data Table: Bioavailability of 2β-Hydroxyursolic Acid in Preclinical Models

No data is available in the scientific literature on the bioavailability of 2β-Hydroxyursolic acid in preclinical models.

Advanced Research Perspectives and Future Directions in 2beta Hydroxyursolic Acid Research

Rational Design and Synthesis of Next-Generation Analogues

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For 2beta-Hydroxyursolic acid, its core structure serves as an excellent starting point, or "lead compound," for the synthesis of next-generation analogues with potentially enhanced efficacy, selectivity, and improved pharmacokinetic properties. Future research will likely focus on a systematic approach to modify the molecule and understand how these changes affect its biological activity, a process known as developing a structure-activity relationship (SAR).

Computational methods, such as molecular docking, can be employed to predict how modified versions of the compound might interact with specific biological targets, like enzymes or receptors. mdpi.com This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. The synthesis of related hydroxylated triterpenoids, such as 23-hydroxyursolic acid from commercially available ursolic acid, provides a methodological precedent for creating a library of this compound derivatives. researchgate.netnih.gov By employing techniques of protein design and understanding structure-function relationships, new analogues can be engineered for greater stability and specific activity. nih.gov

Table 1: Potential Strategies for Analogue Generation of this compound

| Modification Strategy | Target Functional Group | Potential Desired Outcome | Rationale |

|---|---|---|---|

| Esterification / Etherification | C-2beta Hydroxyl, C-3 Hydroxyl, C-28 Carboxyl | Improved cell membrane permeability; Prodrug development | Increasing lipophilicity can enhance absorption and distribution. |

| Amidation | C-28 Carboxyl Group | Increased target specificity; Altered solubility | Amide derivatives can form different hydrogen bonds with biological targets. |

| Halogenation | A/B Rings | Enhanced binding affinity; Modified metabolic stability | Introduction of halogens can significantly alter electronic properties and protein-ligand interactions. |

| Glycosylation | C-2beta or C-3 Hydroxyl Groups | Improved water solubility; Altered bioavailability | Sugar moieties can change the pharmacokinetic profile of the parent compound. |

Application of Systems Biology and Omics Technologies for Comprehensive Mechanism Elucidation

To fully understand the biological effects of this compound, future research must move beyond single-target investigations and adopt a more holistic approach. Systems biology, which seeks to understand the complex interactions within biological systems, offers a powerful framework for this purpose. nih.govnih.gov By integrating high-throughput data from various "omics" technologies, scientists can build a comprehensive picture of how the compound affects cellular networks.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are turned on or off in response to treatment with this compound. nih.govProteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing direct insight into the cellular machinery affected by the compound. nih.gov Together, these approaches can help to identify the signaling pathways and molecular targets of this compound, moving from a descriptive to a mechanistic understanding of its action. researchgate.net

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Data Generated | Key Research Questions Addressed |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Differential gene expression profiles | Which genes and pathways are transcriptionally regulated by the compound? |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Which proteins are direct or indirect targets? How are signaling networks altered? |

| Metabolomics (e.g., GC-MS, LC-MS) | Fluctuations in endogenous metabolite levels | How does the compound affect cellular metabolism and biochemical pathways? |

| Interactomics | Data on protein-protein, protein-DNA, and protein-metabolite interactions | What is the complete network of molecular interactions influenced by the compound? |

Biotechnological Production and Sustainable Sourcing Strategies

This compound has been identified in natural sources such as Styrax camporum. nih.gov However, reliance on extraction from wild or cultivated plants often faces challenges, including low yields, batch-to-batch variability, and environmental concerns. Biotechnological production offers a promising, sustainable, and scalable alternative. mdpi.com

Future research is expected to explore several avenues for biotechnological synthesis. One major approach is microbial fermentation, which involves engineering common microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov This can be achieved by introducing the specific genes responsible for the biosynthesis of ursolic acid and the subsequent hydroxylation at the 2-beta position. Another strategy is the use of plant cell cultures in controlled bioreactor environments, which can provide a continuous and reliable source of the compound. Furthermore, enzymatic biotransformation, using isolated enzymes to specifically modify a more abundant precursor like ursolic acid, could provide a highly efficient and clean method of production.

Table 3: Comparison of Production Strategies for this compound

| Production Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Natural Extraction | Isolation from plant sources (e.g., Styrax camporum). nih.gov | "Natural" label for commercial products. | Low yield, environmental impact, seasonal variability. |

| Microbial Fermentation | Production using genetically engineered bacteria or yeast. nih.gov | High scalability, rapid growth cycles, cost-effective. | Complex pathway engineering required; potential product toxicity to microbes. |

| Plant Cell Culture | Cultivation of plant cells in bioreactors. | Consistent quality, independent of climate. | Slower growth rates than microbes, optimization of culture conditions. |

| Enzymatic Synthesis | Use of specific enzymes to convert a precursor (e.g., ursolic acid) into the final product. | High specificity, mild reaction conditions, high purity. | Enzyme discovery, production, and stability. |

Exploration of Novel Bioactivities and Therapeutic Applications

The parent compound, ursolic acid, is known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govmdpi.com The addition of a hydroxyl group at the 2-beta position on the triterpenoid (B12794562) ring system could significantly modulate these activities or confer entirely new ones. A key future direction will be the systematic screening of this compound for a broad range of biological effects.

High-throughput screening assays can be used to rapidly test the compound against hundreds of potential therapeutic targets. Based on the known profile of ursolic acid, promising areas for investigation include its potential as an agent against various cancers, metabolic diseases like diabetes, and neurodegenerative disorders. nih.gov Research could focus on its ability to modulate key cellular processes such as apoptosis, cell proliferation, and inflammatory signaling pathways. mdpi.com The discovery of novel activities would open up new avenues for its development as a therapeutic agent for a variety of human diseases.

Table 4: Potential Therapeutic Areas for Investigation

| Potential Therapeutic Area | Rationale Based on Ursolic Acid and Triterpenoid Activities | Possible Mechanisms to Investigate |

|---|---|---|

| Oncology | Ursolic acid exhibits anticancer properties. mdpi.com | Induction of apoptosis, inhibition of tumor cell proliferation and angiogenesis. |

| Metabolic Disorders | Ursolic acid has shown benefits in regulating metabolism. nih.gov | Modulation of glucose and lipid metabolism pathways. |

| Neuroprotection | Related triterpenoids have shown neuroprotective effects. | Anti-inflammatory and antioxidant effects in the central nervous system. |

| Inflammatory Conditions | Many triterpenoids possess potent anti-inflammatory activity. | Inhibition of pro-inflammatory enzymes and signaling pathways (e.g., NF-κB). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.